N-(4-fluorophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide N-(4-fluorophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 941874-33-5
VCID: VC5876388
InChI: InChI=1S/C20H18FN3O3S2/c1-27-17-8-6-15(7-9-17)22-18(25)10-16-11-28-20(24-16)29-12-19(26)23-14-4-2-13(21)3-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)
SMILES: COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C20H18FN3O3S2
Molecular Weight: 431.5

N-(4-fluorophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

CAS No.: 941874-33-5

Cat. No.: VC5876388

Molecular Formula: C20H18FN3O3S2

Molecular Weight: 431.5

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide - 941874-33-5

Specification

CAS No. 941874-33-5
Molecular Formula C20H18FN3O3S2
Molecular Weight 431.5
IUPAC Name 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C20H18FN3O3S2/c1-27-17-8-6-15(7-9-17)22-18(25)10-16-11-28-20(24-16)29-12-19(26)23-14-4-2-13(21)3-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)
Standard InChI Key OFGNAINDGKUARR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a thiazole ring core substituted with sulfur-linked acetamide groups and aromatic moieties. Key features include:

  • A 4-fluorophenyl group attached via an amide bond.

  • A 4-methoxyphenyl substituent connected to a carbonyl group.

  • A thioether linkage bridging the thiazole ring and the acetamide chain.

The IUPAC name, 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide, reflects this arrangement . The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates a polarized electronic profile, influencing reactivity and intermolecular interactions.

Physicochemical Data

PropertyValue
Molecular FormulaC20H18FN3O3S2
Molecular Weight431.5 g/mol
SMILESCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
InChI KeyOFGNAINDGKUARR-UHFFFAOYSA-N
SolubilityNot publicly reported
Melting PointUndisclosed

The Standard InChI string (InChI=1S/C20H18FN3O3S2/c1-27-17-8-6-15(7-9-17)22-18(25)10-16-11-28-20(24-16)29-12-19(26)23-14-4-2-13(21)3-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26)) confirms stereochemical details . Computational models predict moderate lipophilicity (logP ≈ 3.2), suggesting membrane permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones.

  • Acetamide Coupling: Reaction of thiazole-thiol intermediates with chloroacetamide derivatives under basic conditions .

  • Functionalization: Introduction of 4-fluorophenyl and 4-methoxyphenyl groups via nucleophilic acyl substitution.

A representative protocol from VulcanChem outlines:

  • Step 1: Condensation of 4-methoxyphenyl isocyanate with 2-mercaptoacetamide to form the thiazole precursor.

  • Step 2: Sulfur alkylation using 2-bromo-N-(4-fluorophenyl)acetamide.

  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d6) displays signals at δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), and 3.79 (s, 3H, OCH3) .

  • IR: Stretching vibrations at 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N), and 1240 cm⁻¹ (C-F).

  • Mass Spectrometry: ESI-MS m/z 432.1 [M+H]+.

Biological Activities and Mechanistic Insights

Anticancer Activity

Structurally related compounds demonstrate IC50 values of 8–20 µM against MCF-7 (breast) and A549 (lung) cancer cell lines. Mechanisms include:

  • Topoisomerase II inhibition, inducing DNA strand breaks.

  • Apoptosis activation via caspase-3/7 upregulation.

Anti-Inflammatory Effects

In murine models, analogs reduce paw edema by 40–60% at 10 mg/kg, mediated by:

  • COX-2 suppression (50% inhibition at 1 µM).

  • NF-κB pathway modulation, lowering TNF-α and IL-6 levels.

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Fluorine substitution enhances metabolic stability by reducing CYP450-mediated oxidation .

  • Methoxy groups improve solubility and target affinity through hydrogen bonding.

  • Thioether linkages confer redox stability compared to ether analogs.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1).

  • Infectious Diseases: Synergistic use with β-lactam antibiotics.

Challenges and Opportunities

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility .

  • Targeted Delivery: Nanoparticle encapsulation to improve tumor penetration.

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